

Application Notes and Protocols: Nineraxstat in Non-Obstructive Hypertrophic Cardiomyopathy (nHCM) Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nineraxstat trihydrochloride*

Cat. No.: *B12382395*

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Introduction

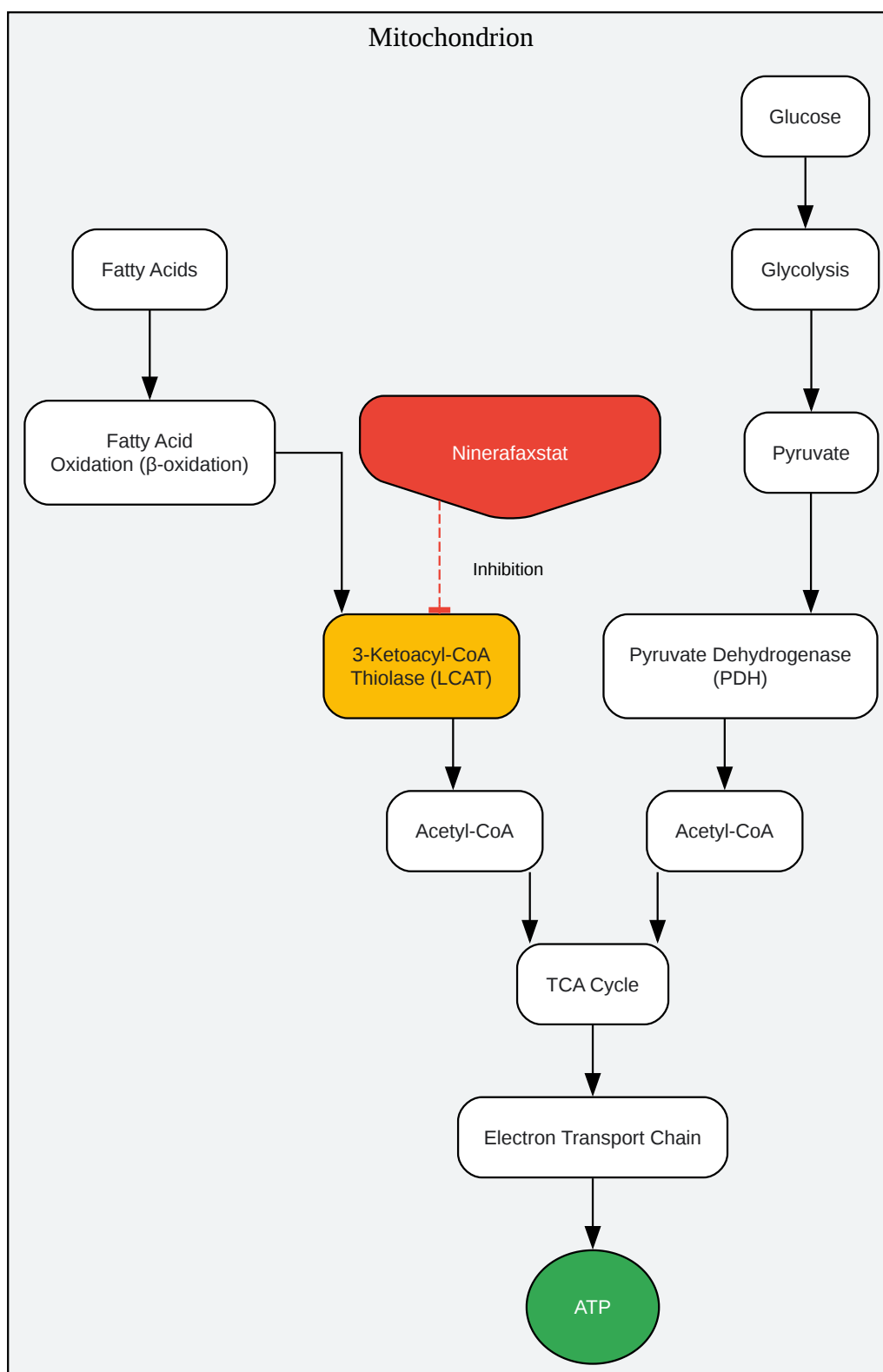
Nineraxstat is an investigational cardiac mitotrope designed to address the energetic imbalance implicated in cardiovascular diseases, including non-obstructive hypertrophic cardiomyopathy (nHCM).[1] nHCM, a condition characterized by the thickening of the heart muscle without left ventricular outflow tract obstruction, currently has no approved targeted therapies.[2] Patients with nHCM often experience significant symptoms and exercise limitation due to impaired cardiac energetics.[3] Nineraxstat offers a novel therapeutic approach by modulating cardiac energy metabolism.[1] It is a partial fatty acid oxidation (pFOX) inhibitor that shifts the heart's primary fuel source from fatty acids to glucose.[4] This metabolic shift is more oxygen-efficient, leading to improved cardiac function, particularly during exertion.[1][5]

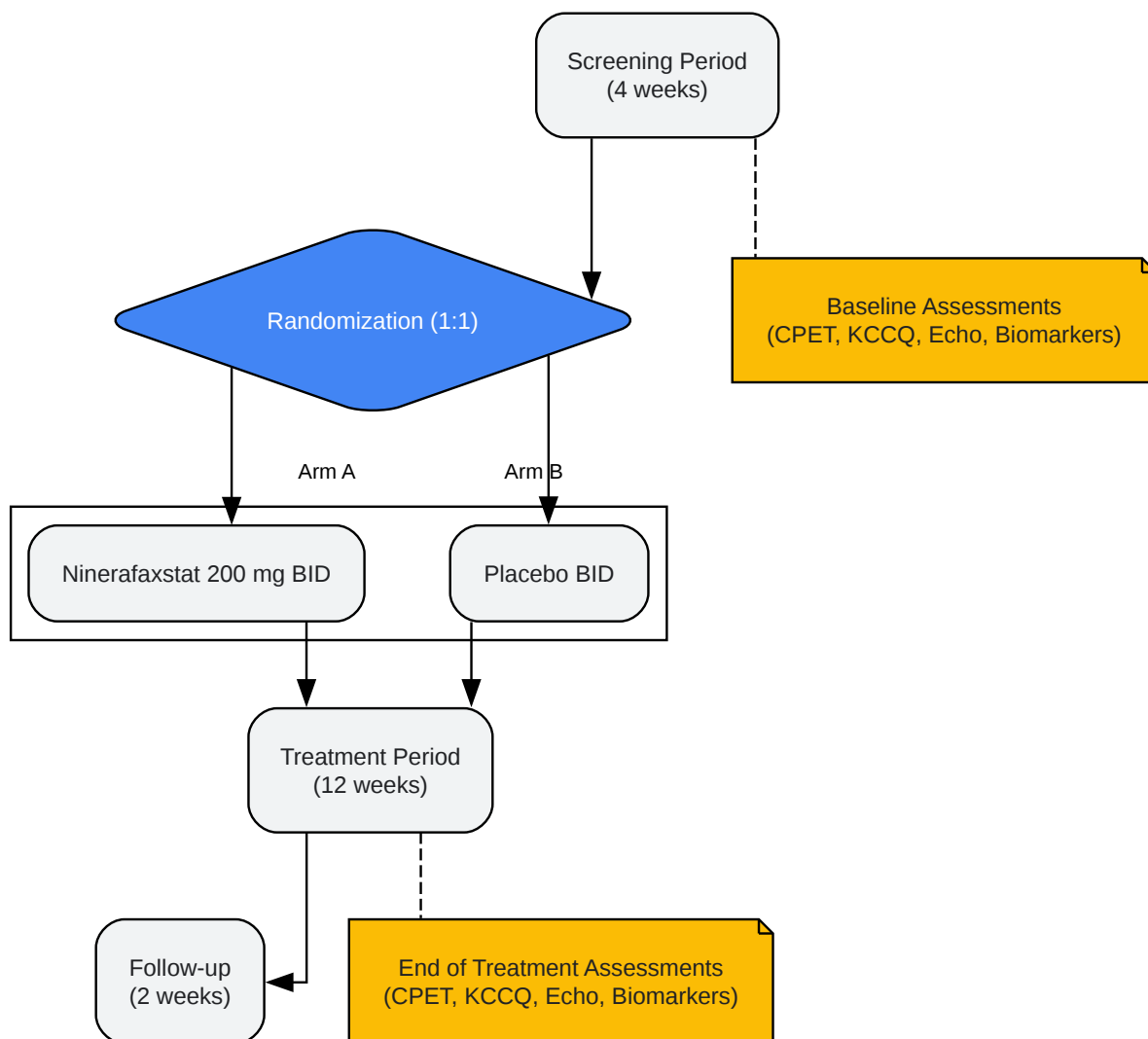
These application notes provide a comprehensive overview of the application of Nineraxstat in nHCM studies, with a focus on the methodologies and findings from the Phase 2 IMPROVE-HCM clinical trial.

Mechanism of Action: Shifting Cardiac Metabolism

Nineraxstat's primary mechanism of action is the partial inhibition of long-chain 3-ketoacyl-CoA thiolase (LCAT), the final enzyme in the mitochondrial beta-oxidation pathway of fatty

acids.[6][7] By inhibiting this enzyme, Nineraxstat reduces the heart's reliance on fatty acid oxidation for energy production.[4] This leads to a compensatory increase in glucose oxidation, a metabolic pathway that generates more ATP for a given amount of oxygen consumed.[5][7] This enhanced metabolic efficiency is thought to improve myocardial energetics, leading to better diastolic function and overall cardiac performance, especially in the energy-deficient state characteristic of nHCM.[2][6]





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- To cite this document: BenchChem. [Application Notes and Protocols: Nineraxstat in Non-Obstructive Hypertrophic Cardiomyopathy (nHCM) Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382395#application-of-nineraxstat-in-non-obstructive-hypertrophic-cardiomyopathy-studies]

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